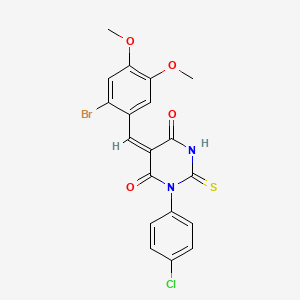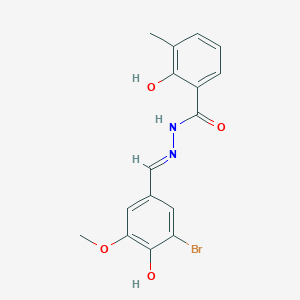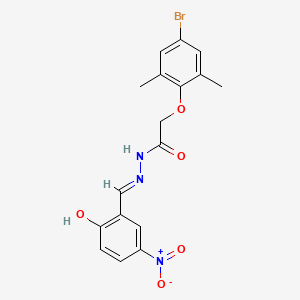![molecular formula C19H15BrN2O3S B3729868 3-{[(4-bromophenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B3729868.png)
3-{[(4-bromophenyl)amino]sulfonyl}-N-phenylbenzamide
Overview
Description
3-{[(4-bromophenyl)amino]sulfonyl}-N-phenylbenzamide, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has been shown to have a multi-targeted mechanism of action, making it a promising candidate for the treatment of various types of cancer.
Mechanism of Action
3-{[(4-bromophenyl)amino]sulfonyl}-N-phenylbenzamide 43-9006 has a multi-targeted mechanism of action that involves the inhibition of several protein kinases. It has been shown to inhibit the activity of RAF kinase, which is involved in the regulation of cell growth and proliferation. In addition, 3-{[(4-bromophenyl)amino]sulfonyl}-N-phenylbenzamide 43-9006 also inhibits the activity of several receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR), which are involved in angiogenesis.
Biochemical and Physiological Effects
3-{[(4-bromophenyl)amino]sulfonyl}-N-phenylbenzamide 43-9006 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, 3-{[(4-bromophenyl)amino]sulfonyl}-N-phenylbenzamide 43-9006 has been shown to inhibit angiogenesis, which is the process by which tumors develop their own blood supply.
Advantages and Limitations for Lab Experiments
3-{[(4-bromophenyl)amino]sulfonyl}-N-phenylbenzamide 43-9006 has several advantages for use in lab experiments. It has been extensively studied and has a well-characterized mechanism of action. In addition, 3-{[(4-bromophenyl)amino]sulfonyl}-N-phenylbenzamide 43-9006 has been shown to have activity against a wide range of tumor types. However, there are also limitations to the use of 3-{[(4-bromophenyl)amino]sulfonyl}-N-phenylbenzamide 43-9006 in lab experiments. It is a small molecule inhibitor that may have off-target effects, and its efficacy may be affected by the genetic background of the cells being studied.
Future Directions
There are several future directions for the study of 3-{[(4-bromophenyl)amino]sulfonyl}-N-phenylbenzamide 43-9006. One area of research is the development of combination therapies that include 3-{[(4-bromophenyl)amino]sulfonyl}-N-phenylbenzamide 43-9006. Another area of research is the identification of biomarkers that can predict response to 3-{[(4-bromophenyl)amino]sulfonyl}-N-phenylbenzamide 43-9006. In addition, there is ongoing research into the development of new small molecule inhibitors that target the same protein kinases as 3-{[(4-bromophenyl)amino]sulfonyl}-N-phenylbenzamide 43-9006 but with improved efficacy and safety profiles.
Conclusion
3-{[(4-bromophenyl)amino]sulfonyl}-N-phenylbenzamide 43-9006 is a promising small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. It has a multi-targeted mechanism of action that makes it a promising candidate for the treatment of various types of cancer. While there are limitations to its use in lab experiments, there are also several future directions for research into this compound.
Scientific Research Applications
3-{[(4-bromophenyl)amino]sulfonyl}-N-phenylbenzamide 43-9006 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of several protein kinases that are involved in the regulation of cell growth and proliferation. In preclinical studies, 3-{[(4-bromophenyl)amino]sulfonyl}-N-phenylbenzamide 43-9006 has demonstrated activity against a wide range of tumor types, including renal cell carcinoma, hepatocellular carcinoma, and melanoma.
properties
IUPAC Name |
3-[(4-bromophenyl)sulfamoyl]-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O3S/c20-15-9-11-17(12-10-15)22-26(24,25)18-8-4-5-14(13-18)19(23)21-16-6-2-1-3-7-16/h1-13,22H,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXZWBSTCFPXTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-bromophenyl)sulfamoyl]-N-phenylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-allyl-2-[4-(4-methoxyphenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B3729787.png)
![5-allyl-2-[4-(3-chlorophenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B3729790.png)
![6-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]-4(3H)-pyrimidinone](/img/structure/B3729797.png)
![6-propyl-2-[4-(2-pyridinyl)-1-piperazinyl]-4(3H)-pyrimidinone](/img/structure/B3729804.png)
![6-{[(4-methylphenyl)thio]methyl}-2-[4-(2-pyridinyl)-1-piperazinyl]-4(3H)-pyrimidinone](/img/structure/B3729808.png)
![2-[(6-ethyl-4-methyl-2-quinazolinyl)amino]-6-methyl-5-propyl-4(3H)-pyrimidinone](/img/structure/B3729811.png)




![3-[4-(2-amino-2-oxoethoxy)phenyl]-N-(3-chloro-2-methylphenyl)-2-cyanoacrylamide](/img/structure/B3729861.png)
![7-bromo-2-(3-bromobenzylidene)[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one](/img/structure/B3729874.png)
![N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B3729877.png)
